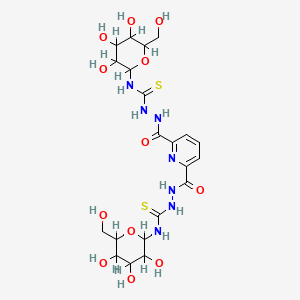
2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide): is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and hydrazide derivatives linked to beta-D-glucopyranosylamino groups. Its molecular formula is C21H31N7O12S2, and it has a molecular weight of 637.641 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide) typically involves multiple steps. The starting material, 2,6-pyridinedicarboxylic acid, is first activated through the formation of an acid chloride or an ester. This intermediate is then reacted with hydrazine derivatives to form the hydrazide. The final step involves the coupling of the hydrazide with beta-D-glucopyranosylamino groups under controlled conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as chromatography may be employed to ensure the high quality of the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide and thioxomethyl groups.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with metals. These complexes have applications in catalysis and materials science .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biomolecules. It has shown promise in modulating biological pathways .
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. It is being investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in material science .
作用機序
The mechanism by which 2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity. It also interacts with proteins and nucleic acids, affecting various biological pathways. The presence of glucopyranosylamino groups enhances its solubility and bioavailability, facilitating its action in biological systems .
類似化合物との比較
2,6-Pyridinedicarboxylic acid (Dipicolinic acid): A simpler analog without the hydrazide and glucopyranosylamino groups.
2,5-Pyridinedicarboxylic acid: Differing in the position of the carboxylic acid groups.
2,3-Pyridinedicarboxylic acid: Another positional isomer with distinct chemical properties.
Uniqueness: The uniqueness of 2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide) lies in its complex structure, which combines multiple functional groups. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
特性
CAS番号 |
80666-77-9 |
|---|---|
分子式 |
C21H31N7O12S2 |
分子量 |
637.6 g/mol |
IUPAC名 |
1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[[6-[[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamothioylamino]carbamoyl]pyridine-2-carbonyl]amino]thiourea |
InChI |
InChI=1S/C21H31N7O12S2/c29-4-8-10(31)12(33)14(35)18(39-8)23-20(41)27-25-16(37)6-2-1-3-7(22-6)17(38)26-28-21(42)24-19-15(36)13(34)11(32)9(5-30)40-19/h1-3,8-15,18-19,29-36H,4-5H2,(H,25,37)(H,26,38)(H2,23,27,41)(H2,24,28,42) |
InChIキー |
HTOVRHVAWJNFIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C(=O)NNC(=S)NC2C(C(C(C(O2)CO)O)O)O)C(=O)NNC(=S)NC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


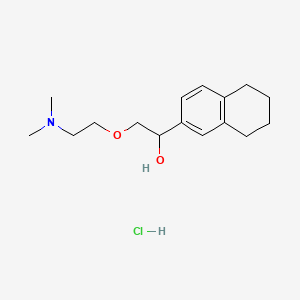
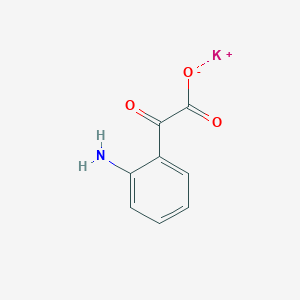
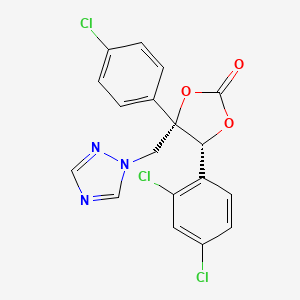
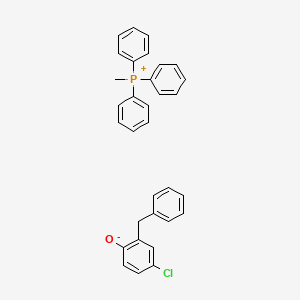
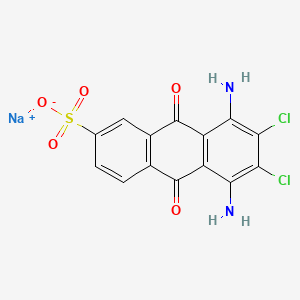
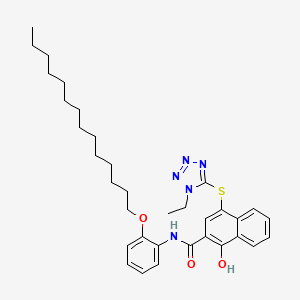
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
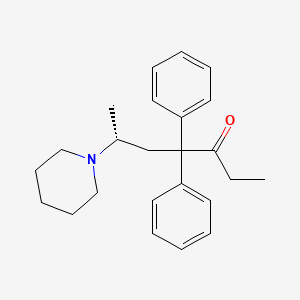
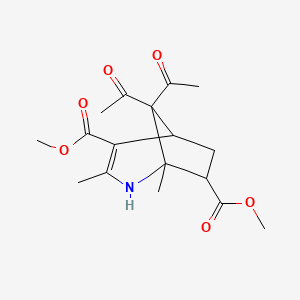

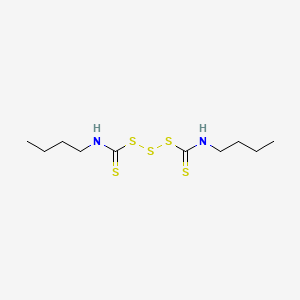

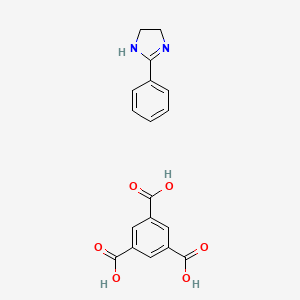
![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)
